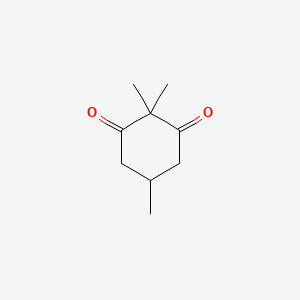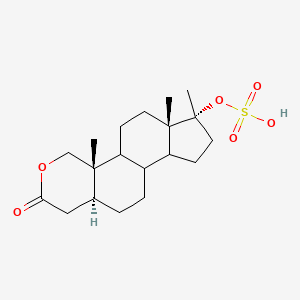![molecular formula C24H34N6O8S2 B13440336 2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[73003,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Stepwise Synthesis: Building the molecule piece by piece, starting from simpler precursors.
Protecting Groups: Using protecting groups to shield reactive sites during intermediate steps.
Coupling Reactions: Employing coupling reactions to join different fragments of the molecule.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: Using catalysts to accelerate reactions and improve selectivity.
Purification Techniques: Employing techniques such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Reagents commonly used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield halogenated compounds or other derivatives.
Scientific Research Applications
This compound may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: As a potential drug candidate or therapeutic agent.
Industry: As a precursor for the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes through various mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other complex organic molecules with multiple functional groups, such as:
Peptides: Short chains of amino acids with diverse biological activities.
Nucleotides: Building blocks of nucleic acids with various roles in cellular processes.
Polyketides: A class of secondary metabolites with diverse structures and functions.
Uniqueness
The uniqueness of 2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid lies in its specific combination of functional groups and structural features, which may confer unique chemical properties and biological activities.
Properties
Molecular Formula |
C24H34N6O8S2 |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C24H34N6O8S2/c1-11(31)17(23(35)36)13-7-15(39-5-3-27-9-25)19-22(34)30-14(18(12(2)32)24(37)38)8-16(40-6-4-28-10-26)20(30)21(33)29(13)19/h9-14,17-18,31-32H,3-8H2,1-2H3,(H2,25,27)(H2,26,28)(H,35,36)(H,37,38) |
InChI Key |
BFEMIACRAITJLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1CC(=C2N1C(=O)C3=C(CC(N3C2=O)C(C(C)O)C(=O)O)SCCN=CN)SCCN=CN)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


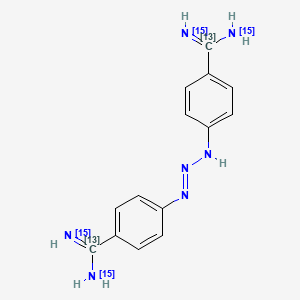
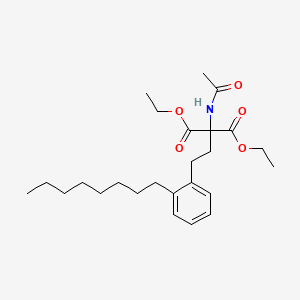
![Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13440260.png)
![3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione](/img/structure/B13440270.png)
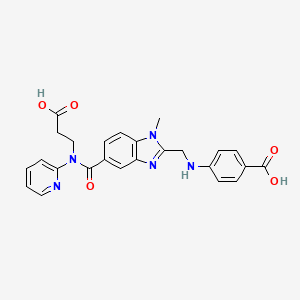
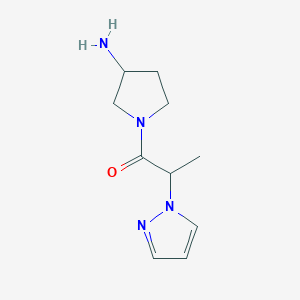
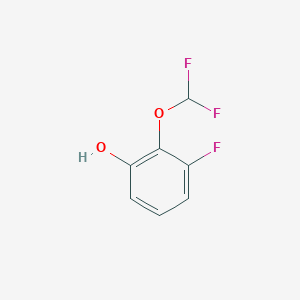

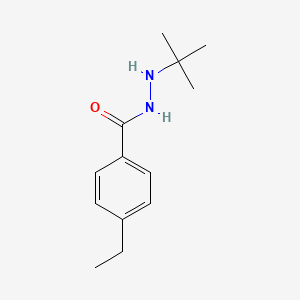
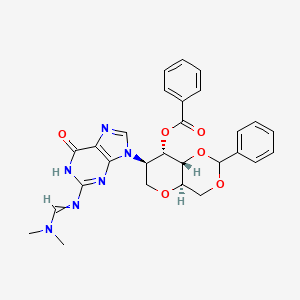
![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
